

# Application of 2-Chloroacetimidamide Hydrochloride in Pharmaceutical Intermediate Synthesis

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## Compound of Interest

**Compound Name:** 2-Chloroacetimidamide hydrochloride

**Cat. No.:** B078023

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## Introduction

**2-Chloroacetimidamide hydrochloride** is a reactive and versatile chemical intermediate of significant interest in the synthesis of a variety of pharmaceutical compounds. Its bifunctional nature, possessing both a reactive chloro group and an amidine moiety, makes it a valuable building block for the construction of heterocyclic scaffolds, particularly pyrimidines and imidazoles. These heterocyclic systems are core components of numerous therapeutic agents, including kinase inhibitors for oncology and nucleoside analogues for antiviral therapies. This document provides detailed application notes, experimental protocols, and relevant data for the use of **2-Chloroacetimidamide hydrochloride** in the synthesis of key pharmaceutical intermediates.

## Core Applications in Pharmaceutical Synthesis

The primary application of **2-Chloroacetimidamide hydrochloride** in pharmaceutical synthesis lies in its utility as a precursor for substituted pyrimidine rings. The general strategy involves a cyclocondensation reaction with a 1,3-dicarbonyl compound or its equivalent. The resulting pyrimidine can then be further functionalized to produce a wide range of pharmaceutical intermediates.

A key intermediate that can be synthesized is 2-chloromethyl-4,6-dihydroxypyrimidine, which can be subsequently chlorinated to 2-chloromethyl-4,6-dichloropyrimidine. This dichloropyrimidine is a crucial building block for the synthesis of various kinase inhibitors.

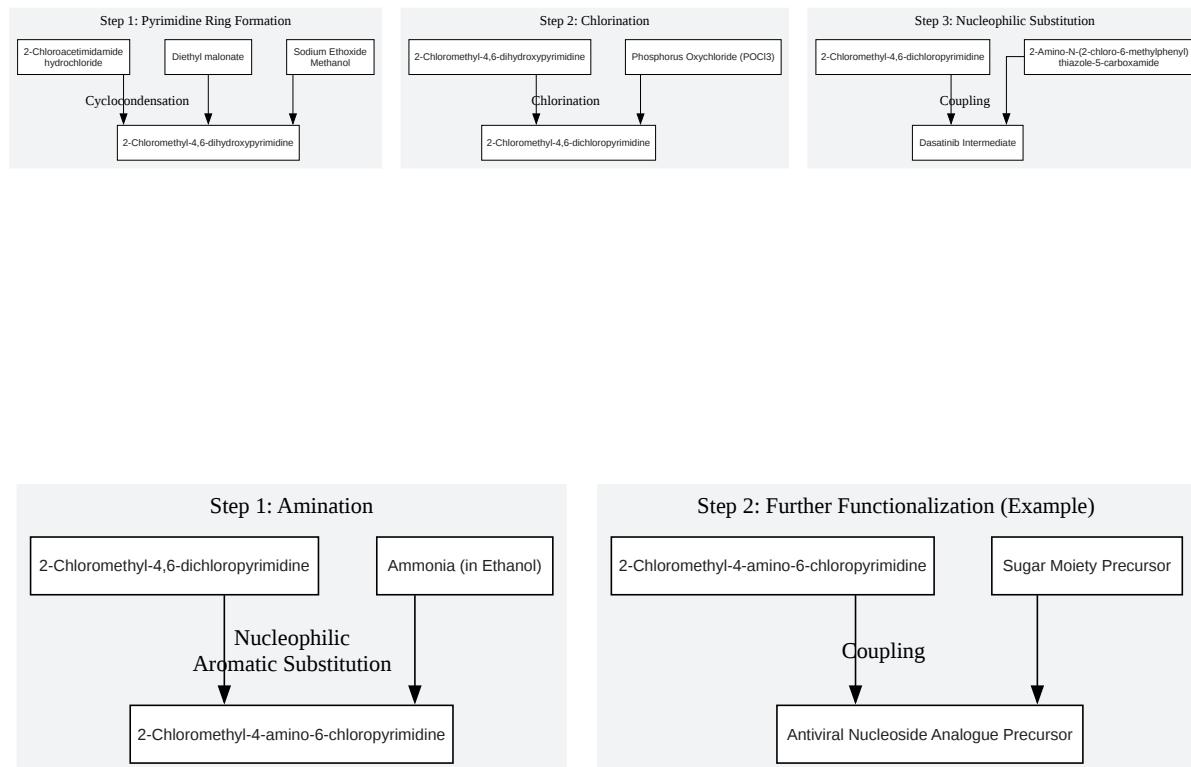
## Synthesis of Kinase Inhibitor Intermediates

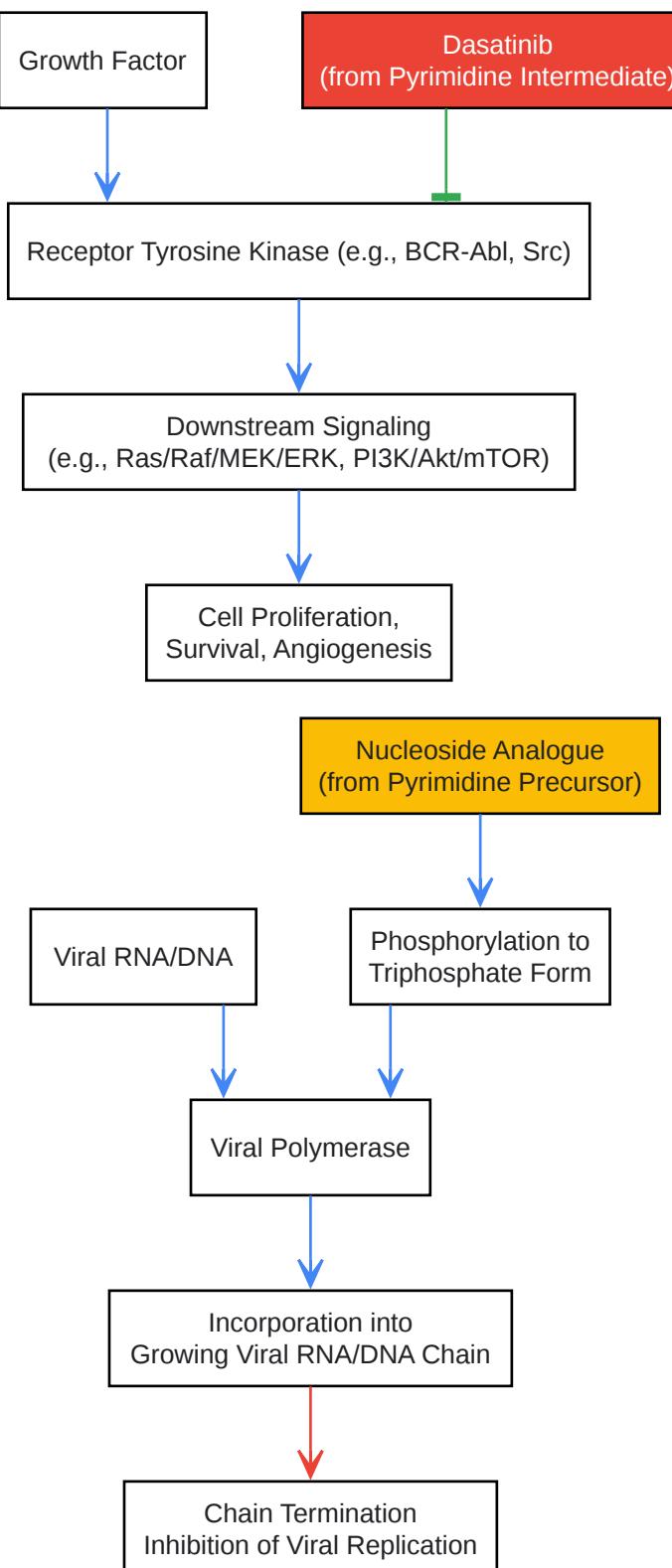
Kinase inhibitors are a major class of targeted cancer therapies. Many of these inhibitors feature a pyrimidine scaffold that mimics the adenine ring of ATP, enabling competitive inhibition of the kinase's active site.

## Synthesis of a Key Intermediate for Dasatinib

Dasatinib is a potent oral dual BCR/Abl and Src family tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). A key intermediate in the synthesis of Dasatinib is N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-(chloromethyl)pyrimidin-4-yl)amino)thiazole-5-carboxamide. The synthesis of the pyrimidine portion of this intermediate can be achieved starting from **2-Chloroacetimidamide hydrochloride**.

Reaction Pathway for Dasatinib Intermediate Synthesis



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